molecular formula C11H15NO2 B180521 (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid CAS No. 103854-26-8

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid

Cat. No. B180521
M. Wt: 193.24 g/mol
InChI Key: VEQOZHOWFAVBOO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” is an organic compound with a molecular weight of 193.25 . Its IUPAC name is the same as its common name . The compound’s InChI code is “1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3, (H,13,14)/t10-/m0/s1” and its InChI key is "VEQOZHOWFAVBOO-JTQLQIEISA-N" .


Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” can be represented by the InChI code mentioned above . The compound consists of a carboxylic acid group, an amine group, and a 2,6-dimethylphenyl group .


Physical And Chemical Properties Analysis

“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” appears as a powder . It has a molecular weight of 193.25 . The compound’s chemical formula is C11H15NO2 .

Safety And Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

properties

IUPAC Name

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOZHOWFAVBOO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309081
Record name 2,6-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid

CAS RN

103854-26-8
Record name 2,6-Dimethyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103854-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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